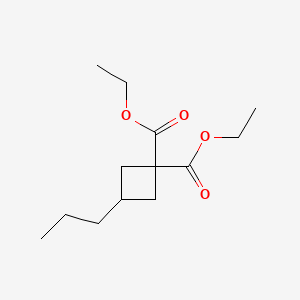
3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester
Cat. No. B8411230
M. Wt: 242.31 g/mol
InChI Key: WCKGAODZDQIZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04275075
Procedure details


A solution of 3-n-propylcyclobutane-1,1-dicarboxylic acid diethyl ester (100 g., 0.413 mol, prepared as described in Reference Example 2) in benzene (200 ml.) was treated with sodium hydroxide (320 g., 8.00 mol) in water (400 mol.) for 20 hours at room temperature. The reaction mixture was acidified with 6 N hydrochloric acid and extracted with diethyl ether (3×400 ml.). After concentration of the extracts under reduced pressure, the resulting crude solid was recrystallized from chloroform to give the title compound in quantitative yield, having the following physical characteristics:
Quantity
100 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([C:13]([O:15]CC)=[O:14])[CH2:9][CH:8]([CH2:10][CH2:11][CH3:12])[CH2:7]1)=[O:5])C.[OH-].[Na+].O.Cl>C1C=CC=CC=1>[CH2:10]([CH:8]1[CH2:9][C:6]([C:13]([OH:15])=[O:14])([C:4]([OH:5])=[O:3])[CH2:7]1)[CH2:11][CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CC(C1)CCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
320 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×400 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After concentration of the extracts under reduced pressure, the resulting crude solid was recrystallized from chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1CC(C1)(C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
